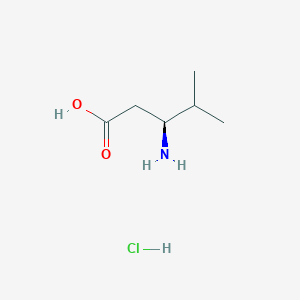

(S)-3-amino-4-methylpentanoic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNFFBWDHRKWCB-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402587-64-8 | |

| Record name | (3S)-3-amino-4-methylpentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategies

The synthesis of (S)-3-amino-4-methylpentanoic acid hydrochloride typically involves:

- Starting from chiral precursors or employing chiral catalysts to establish stereochemistry.

- Multi-step synthesis including protection/deprotection steps to control functional group reactivity.

- Conversion to hydrochloride salt to improve compound stability and facilitate purification.

Detailed Preparation Method from Chiral Precursors

A representative approach adapted from related amino acid syntheses involves the following steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Protection of amino acid precursor | Protect amino group using tert-butoxycarbonyl (Boc) group | Boc2O, TEA, organic solvent (e.g., dioxane), 0–30°C | Ensures selective reactions on other sites |

| 2. Stereoselective functionalization | Introduction of methyl group at 4-position and amino group at 3-position | Chiral starting material such as L-valine derivatives or chiral lactams; reagents like sodium borohydride for reduction | Maintains stereochemical integrity |

| 3. Deprotection and ring-opening | Removal of protecting groups under acidic or basic conditions | Acidic hydrolysis (e.g., HCl in methanol) or basic hydrolysis | Yields free amino acid |

| 4. Formation of hydrochloride salt | Treatment with HCl in methanol or other suitable solvents | SOCl2 in MeOH at controlled temperature (~30°C) | Produces stable hydrochloride salt suitable for isolation |

This method is aligned with industrially scalable procedures that prioritize yield, stereoselectivity, and cost-effectiveness.

Industrial-Scale Preparation Example

A patented industrial process for preparing related chiral amino acid hydrochlorides (e.g., (R)-3-amino piperidine dihydrochloride) provides insights translatable to this compound synthesis:

| Step | Process Details | Key Parameters | Outcome |

|---|---|---|---|

| 1 | Esterification of glutamic acid derivative in methanol with thionyl chloride (SOCl2) | Temperature < 30°C, reaction time ~6 h | High conversion (>95%) of ester intermediate |

| 2 | Boc protection of amino group | TEA and Boc2O added at 0–30°C, 5–6 h stirring | High purity Boc-protected intermediate |

| 3 | Reduction with sodium borohydride in ethanol at 0°C | Controlled addition, reflux 2 h | Stereoselective reduction to amino alcohol intermediate |

| 4 | Mesylation or sulfonation of hydroxyl group | MsCl, TEA in DCM at 0°C, then 30°C | Formation of good leaving group for substitution |

| 5 | Ammonolysis to introduce amino group | 25% NH3 in water, 30°C, 2 days | Conversion to amino compound |

| 6 | Hydrochloride salt formation | SOCl2 in methanol at 30°C, 10 h reaction | Final hydrochloride salt isolated by extraction and drying |

This method emphasizes temperature control, reaction monitoring by LC-MS or HPLC, and purification by extraction and drying to yield high-purity hydrochloride salt suitable for industrial application.

Research Findings on Stereoselective Synthesis

- Chiral lactam intermediates such as Vince lactam derivatives serve as key building blocks for stereoselective synthesis of amino acid analogues structurally related to (S)-3-amino-4-methylpentanoic acid.

- Selective hydrogenation and ring-opening reactions under acidic or basic conditions allow for precise control of stereochemistry and functional group placement.

- Protecting group strategy (e.g., Boc protection) is critical to avoid side reactions and maintain enantiomeric purity.

- Kinetic studies reveal that hydrolysis steps during ring-opening are often rate-limiting, necessitating optimization of reaction conditions to maximize yield and stereochemical integrity.

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Chiral precursor synthesis | Protection → Stereoselective functionalization → Deprotection → Salt formation | High stereochemical control, well-established protocols | Multi-step, requires chiral starting materials |

| Industrial patented process | Esterification → Boc protection → Reduction → Mesylation → Ammonolysis → Salt formation | Scalable, cost-effective, high purity | Requires strict temperature and reaction monitoring |

| Lactam-based synthesis | Chiral lactam intermediate → Hydrogenation → Ring-opening → Salt formation | Enables access to analogues, good stereoselectivity | Complex intermediate synthesis, longer reaction times |

Analytical and Quality Control Considerations

- High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to monitor reaction progress and purity.

- Chiral HPLC or NMR with chiral shift reagents confirm stereochemical purity.

- Vacuum drying and recrystallization ensure removal of residual solvents and impurities.

- Temperature control during reactions (especially during SOCl2 addition and salt formation) is critical to avoid racemization or decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-amino-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into different amino alcohols.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include keto acids, amino alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

(S)-3-amino-4-methylpentanoic acid hydrochloride serves as a chiral building block in the synthesis of complex molecules. Its stereochemistry allows for the creation of compounds with specific configurations, which is essential in developing pharmaceuticals and fine chemicals.

Table 1: Applications in Chemical Synthesis

| Application Type | Description |

|---|---|

| Chiral Synthesis | Used to create enantiomerically pure compounds |

| Building Block | Integral in the synthesis of various bioactive molecules |

Biology

In biological research, this compound is studied for its role in metabolic pathways and enzyme interactions. As a beta-amino acid, it can influence neurotransmitter synthesis and metabolism.

Case Study: Neurotransmitter Modulation

Research indicates that (S)-3-amino-4-methylpentanoic acid can modulate pathways related to amino acid metabolism, potentially affecting conditions like epilepsy and other neurological disorders due to its influence on neurotransmitter systems .

Medicine

The compound has been investigated for its potential therapeutic effects , including neuroprotective and anti-inflammatory properties.

Table 2: Therapeutic Applications

| Therapeutic Area | Potential Effects |

|---|---|

| Neuroprotection | Protective effects against seizures |

| Cognitive Enhancement | Potential benefits in geriatric populations |

| Anti-inflammatory | Investigated for reducing inflammation |

Case Study: Neuroprotective Effects

A study demonstrated that (S)-3-amino-4-methylpentanoic acid exhibits protective effects against seizures induced by pharmacological agents, indicating its potential as a therapeutic agent for neurological conditions .

Wirkmechanismus

The mechanism of action of (S)-3-amino-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes involved in amino acid metabolism.

Pathways: It influences pathways related to protein synthesis and cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Below is a comparative analysis of (S)-3-amino-4-methylpentanoic acid hydrochloride with key analogues:

Key Differences and Implications

Stereochemistry: The (S)-enantiomer exhibits distinct biological activity compared to the (R)-form. For example, in receptor-ligand interactions, the spatial arrangement of the amino group may influence binding affinity .

Substituent Effects: Methyl vs. Hydrochloride Salt: Improves aqueous solubility and stability, critical for formulation in drug delivery systems (e.g., compared to free-base forms) .

Functional Diversity: Articaine Acid Hydrochloride diverges significantly with a thiophene ring and ester functionality, enabling local anesthetic effects—a property absent in the simpler amino acid derivatives .

Research Findings and Environmental Interactions

Role in Plant Stress Responses

Under drought stress, (S)-3-amino-4-methylpentanoic acid was identified as a root exudate in Nitraria tangutorum, showing a positive correlation with soil organic matter (SOM) (Spearman’s ρ > 0.6, p < 0.05). This suggests a role in modulating soil-microbe interactions to enhance nutrient uptake under abiotic stress . In contrast, compounds like caffeine and maltotetraose exhibited negative correlations with SOM, highlighting the unique ecological function of this amino acid derivative .

Pharmacological Context

The hydrochloride moiety in these compounds enhances bioavailability, a trait likely shared by the subject compound .

Biologische Aktivität

(S)-3-amino-4-methylpentanoic acid hydrochloride, also known as L-leucine hydrochloride , is a chiral amino acid derivative with potential biological activities. Its molecular formula is and it has been studied for various pharmacological properties, including its role in metabolic pathways and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with metabolic pathways, particularly in protein synthesis and energy metabolism. It functions as a building block for proteins and plays a crucial role in stimulating muscle protein synthesis through the activation of the mammalian target of rapamycin (mTOR) pathway. This pathway is essential for cell growth and proliferation, particularly in muscle tissues.

Research Findings

- Muscle Protein Synthesis :

- Neuroprotective Effects :

- Metabolic Regulation :

Case Studies

- Athletic Performance : A study conducted on athletes demonstrated that L-leucine supplementation resulted in improved recovery times and reduced muscle soreness post-exercise, attributed to its role in protein synthesis .

- Neurodegenerative Disorders : In animal models of Alzheimer's disease, L-leucine supplementation was associated with reduced amyloid plaque formation, suggesting a protective mechanism against neurodegeneration .

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Muscle Protein Synthesis | Activation of mTOR pathway | |

| Neuroprotection | Modulation of autophagy and apoptosis | |

| Metabolic Regulation | Improvement of insulin sensitivity |

Table 2: Case Study Highlights

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-amino-4-methylpentanoic acid hydrochloride?

- Methodological Answer : The synthesis typically involves enantioselective methods to ensure the (S)-configuration. A multi-step approach may include:

- Step 1 : Chiral pool synthesis using (S)-amino acids as starting materials, followed by alkylation or methylation at the β-position .

- Step 2 : Hydrochloride salt formation via acidification with HCl in polar solvents (e.g., ethanol or water) to enhance stability and crystallinity .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: chloroform/methanol) to achieve ≥95% purity .

Q. How can the purity and enantiomeric excess (ee) of this compound be validated?

- Methodological Answer :

- HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA column) with a mobile phase of hexane/isopropanol (80:20) and UV detection at 254 nm. Retention time comparisons with racemic standards confirm ee ≥98% .

- NMR Spectroscopy : H and C NMR in DO or DMSO-d to verify structural integrity. Key signals include δ 1.2–1.4 ppm (methyl groups) and δ 3.1–3.3 ppm (α-proton) .

- Elemental Analysis : Confirm stoichiometric Cl content via titration or ion chromatography .

Advanced Research Questions

Q. How does the stereochemical configuration [(S) vs. (R)] influence the compound’s biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize both enantiomers using chiral catalysts (e.g., Evans’ oxazolidinones) and evaluate activity in receptor-binding assays (e.g., GABA or NMDA receptors). The (S)-enantiomer often shows higher affinity due to spatial compatibility with chiral binding pockets .

- Molecular Dynamics Simulations : Use software like AutoDock to model interactions between the (S)-enantiomer and target proteins, highlighting hydrogen bonding and hydrophobic contacts .

Q. What strategies mitigate solubility limitations of this compound in aqueous buffers?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without altering ionic strength .

- pH Adjustment : Solubility increases at pH <3 (due to protonation of the amino group). Buffers like citrate (pH 2.5) or phosphate (pH 2.0) are optimal .

- Lyophilization : Pre-dissolve in 0.1 M HCl, freeze-dry, and reconstitute in target buffers to improve dissolution kinetics .

Q. How can stability studies under accelerated conditions inform storage protocols?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC:

- Thermal Stability : Degradation <2% after 4 weeks at 40°C when stored in amber glass under nitrogen .

- Photostability : Use UV-vis spectroscopy to detect oxidation byproducts (e.g., ketones or Schiff bases) .

- Long-Term Storage : Recommend −20°C in desiccated, opaque containers to prevent hydrolysis and racemization .

Data Contradictions and Resolution

- vs. 11 : While specifies the (S)-enantiomer, lists the (R)-form. Researchers must validate stereochemistry via chiral HPLC or X-ray crystallography to avoid misassignment in pharmacological studies .

- Solubility Variability : reports aqueous solubility at 4 mg/mL, but batch-dependent impurities (e.g., residual solvents) may alter this. Pre-purify via recrystallization and validate with Karl Fischer titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.